molecular formula C10H11N3O2 B12983541 Methyl 3-(aminomethyl)imidazo[1,2-a]pyridine-6-carboxylate

Methyl 3-(aminomethyl)imidazo[1,2-a]pyridine-6-carboxylate

Cat. No.: B12983541
M. Wt: 205.21 g/mol
InChI Key: ALZFSLYVKNXGRE-UHFFFAOYSA-N
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Description

Methyl 3-(aminomethyl)imidazo[1,2-a]pyridine-6-carboxylate is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The imidazo[1,2-a]pyridine scaffold is a valuable structure in drug discovery due to its ability to interact with various biological targets.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-(aminomethyl)imidazo[1,2-a]pyridine-6-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method is the condensation of 2-aminopyridine with an aldehyde, followed by cyclization to form the imidazo[1,2-a]pyridine core. This process can be catalyzed by various reagents, including acids and bases .

Industrial Production Methods

Industrial production of imidazo[1,2-a]pyridine derivatives often involves metal-catalyzed reactions. For example, the use of palladium or copper catalysts can facilitate the cyclization process, leading to high yields of the desired product . Additionally, green chemistry approaches, such as metal-free and aqueous synthesis, have been developed to improve the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(aminomethyl)imidazo[1,2-a]pyridine-6-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield amines or alcohols .

Scientific Research Applications

Methyl 3-(aminomethyl)imidazo[1,2-a]pyridine-6-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 3-(aminomethyl)imidazo[1,2-a]pyridine-6-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-(aminomethyl)imidazo[1,2-a]pyridine-6-carboxylate is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity.

Properties

Molecular Formula

C10H11N3O2

Molecular Weight

205.21 g/mol

IUPAC Name

methyl 3-(aminomethyl)imidazo[1,2-a]pyridine-6-carboxylate

InChI

InChI=1S/C10H11N3O2/c1-15-10(14)7-2-3-9-12-5-8(4-11)13(9)6-7/h2-3,5-6H,4,11H2,1H3

InChI Key

ALZFSLYVKNXGRE-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CN2C(=NC=C2CN)C=C1

Origin of Product

United States

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